

5-Bromotryptamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromotryptamine hydrochloride*

Cat. No.: B1281851

[Get Quote](#)

CAS Number: 81868-12-4

This technical guide provides an in-depth overview of **5-Bromotryptamine hydrochloride**, a valuable compound for research in neuropharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

5-Bromotryptamine hydrochloride is a derivative of tryptamine distinguished by a bromine atom at the 5-position of the indole ring.^[1] This substitution significantly influences its chemical and biological characteristics.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ BrClN ₂	[2][3]
Molecular Weight	275.57 g/mol	[2][3]
Appearance	Light yellow to yellow or off-white powder	[1][3]
Melting Point	274°C (decomposes)	[3][4][5]
Boiling Point	419.9°C at 760 mmHg	[4]
Flash Point	207.7°C	[4]
Purity	≥ 99% (HPLC)	[1]
Storage Temperature	0-8 °C, Inert atmosphere, Room Temperature	[1][3][4]
Sensitivity	Light Sensitive	[3][4]

Biological Activity and Applications

5-Bromotryptamine and its derivatives are primarily recognized for their interaction with serotonin (5-HT) receptors, making them valuable tools in neuroscience research.[1][6] This compound serves as a serotonin receptor agonist and is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][6]

Research indicates that related compounds like 5-bromo-DMT exhibit psychoplasticogenic and antidepressant-like properties without inducing the head-twitch response in rodents, a behavioral marker for hallucinogenic potential.[2] This suggests potential therapeutic applications for mood disorders.[1][2]

Serotonin Receptor Interactions

5-Bromotryptamine derivatives show affinity for several serotonin receptor subtypes. For instance, 5-bromo-DMT is a partial agonist of the 5-HT_{2a} receptor and also shows affinity for the 5-HT_{1a}, 5-HT_{2e}, and 5-HT_{2o} receptors, as well as the serotonin transporter (SERT).[3] The

interaction with the 5-HT_{2a} receptor is a key area of investigation for its potential therapeutic effects.^[7]

Experimental Protocols

The following sections outline methodologies for key experiments involving 5-Bromotryptamine and its derivatives, as cited in the literature.

In Vitro Receptor Binding Assay (Competition Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of **5-Bromotryptamine hydrochloride** for a specific serotonin receptor subtype, such as 5-HT_{2a}.

Objective: To quantify the binding affinity (Ki) of **5-Bromotryptamine hydrochloride** for a target receptor.

Materials:

- Cell membranes expressing the human serotonin receptor of interest (e.g., h5-HT_{2a}).
- Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT_{2a}).
- **5-Bromotryptamine hydrochloride**.
- Assay buffer.
- 96-well microfilter plates.
- Scintillation cocktail.
- Microplate scintillation counter.

Methodology:

- **Plate Preparation:** Pre-soak the wells of the microfilter plates with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding.^[8]
- **Reaction Mixture:** In each well, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (**5-Bromotryptamine**

hydrochloride).

- Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time will depend on the specific receptor and radioligand used (e.g., ~20 minutes for [³H]ketanserin).[8]
- Filtration: Rapidly filter the contents of each well through the filter membrane to separate the bound from the unbound radioligand.
- Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.[8]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value can then be calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

This *in vivo* assay is a widely accepted behavioral model to assess the potential hallucinogenic activity of a compound, which is typically mediated by 5-HT_{2a} receptor activation.

Objective: To determine if **5-Bromotryptamine hydrochloride** induces the head-twitch response in mice.

Materials:

- Male C57BL/6J mice.
- **5-Bromotryptamine hydrochloride** dissolved in a suitable vehicle.
- Observation chambers.

Methodology:

- Acclimation: Allow the mice to habituate to the testing environment (a clear observation chamber) for a period before drug administration.
- Administration: Administer **5-Bromotryptamine hydrochloride**, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group should also be included.
- Observation: Immediately after administration, place the mice back into the observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes).
- Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches is indicative of potential hallucinogenic activity.

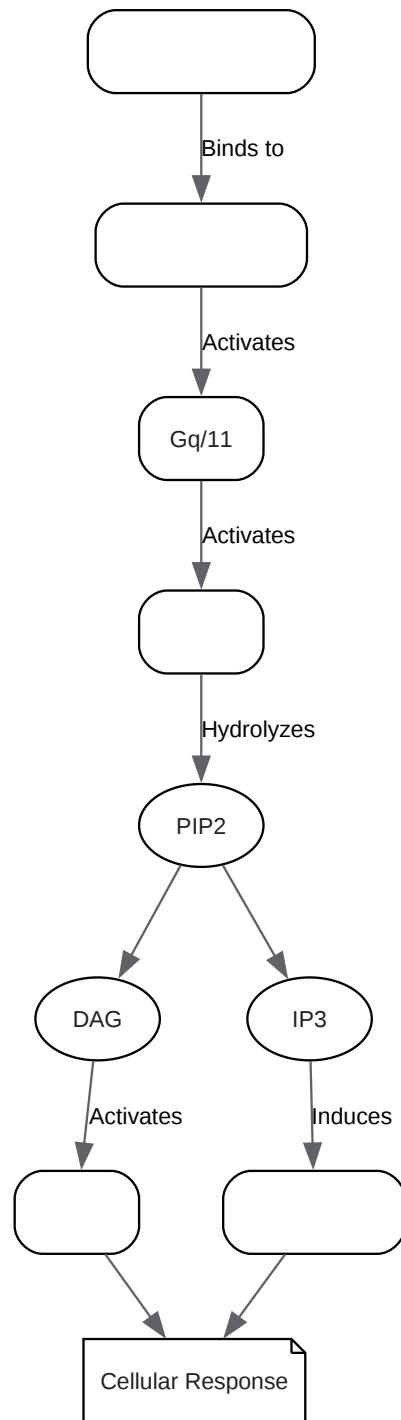
Neuroprotection Assay (MTT Assay)

This cell-based assay is used to assess the neuroprotective effects of a compound against oxidative stress.

Objective: To evaluate the ability of **5-Bromotryptamine hydrochloride** to protect neuronal cells from oxidative damage.

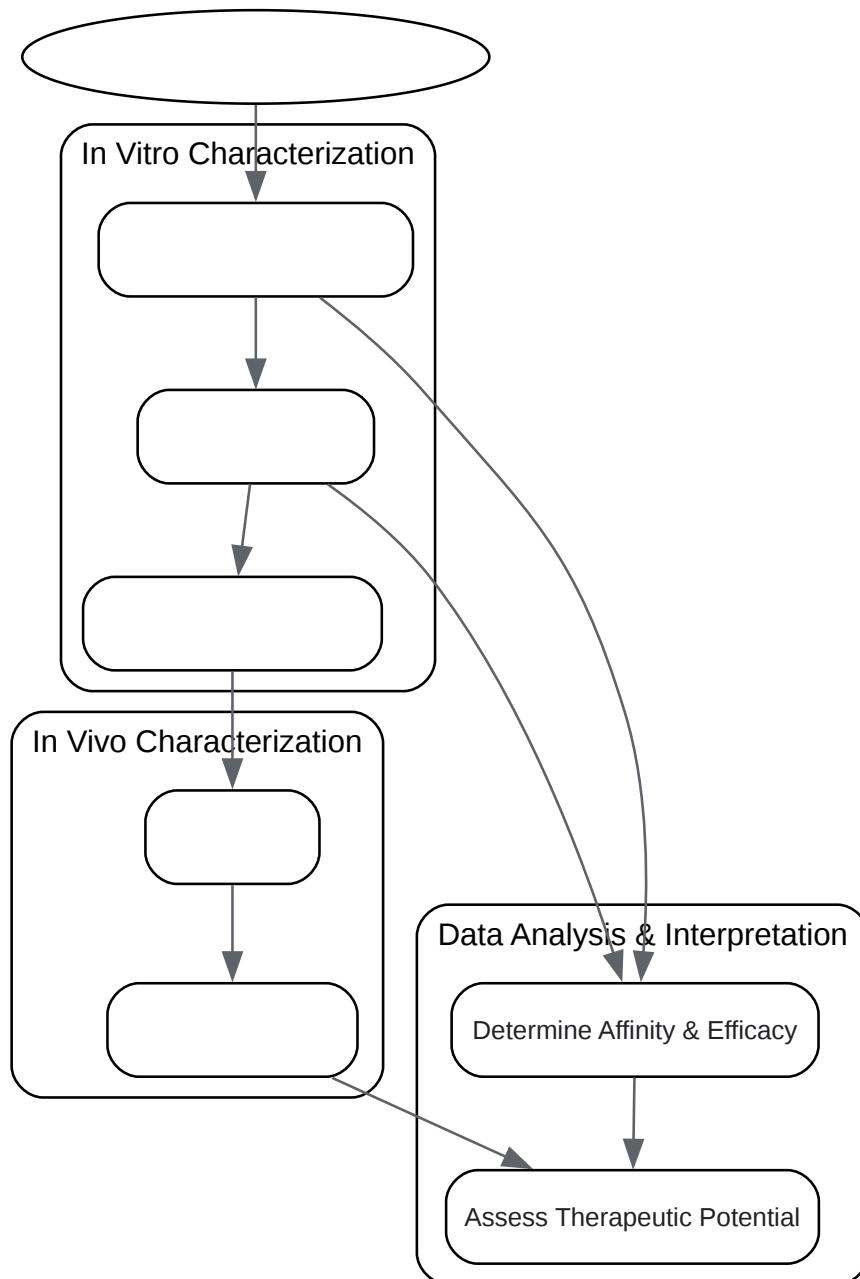
Materials:

- Human neuroblastoma SH-SY5Y cells or microglia BV2 cells.[5]
- Cell culture medium and supplements.
- **5-Bromotryptamine hydrochloride**.
- An oxidizing agent (e.g., tert-butylhydroperoxide - TBHP).[5]
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- Solubilization solution (e.g., DMSO).
- Microplate reader.


Methodology:

- Cell Culture: Culture the SH-SY5Y or BV2 cells in appropriate culture plates.
- Treatment: Treat the cells with different concentrations of **5-Bromotryptamine hydrochloride** (e.g., 0.001 to 10 μ M) in the presence of the oxidizing agent (e.g., 65 μ M TBHP) for a specified duration (e.g., 6 hours).[\[5\]](#)
- MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the compound and the oxidizing agent compared to the oxidizing agent alone indicates a neuroprotective effect.[\[5\]](#)

Signaling Pathways and Experimental Workflows


The following diagrams illustrate the proposed signaling pathway for 5-Bromotryptamine at the 5-HT_{2a} receptor and a general experimental workflow for its characterization.

Proposed 5-HT2A Receptor Signaling Pathway for 5-Bromotryptamine

[Click to download full resolution via product page](#)

Caption: Proposed signaling cascade of 5-Bromotryptamine at the 5-HT_{2A} receptor.

General Experimental Workflow for 5-Bromotryptamine Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical evaluation of 5-Bromotryptamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromotryptamine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281851#5-bromotryptamine-hydrochloride-cas-number-and-properties\]](https://www.benchchem.com/product/b1281851#5-bromotryptamine-hydrochloride-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com